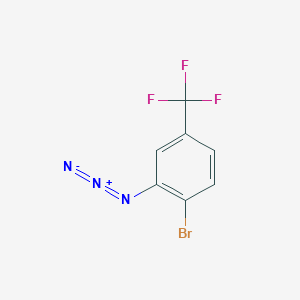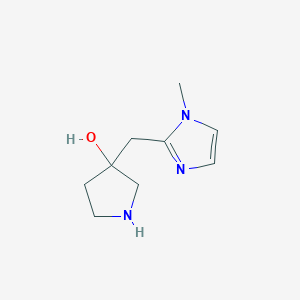
3-((1-Methyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative. One common method involves the alkylation of 1-methylimidazole with a halogenated pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical studies, interacting with proteins or enzymes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly for compounds targeting neurological or infectious diseases.
Industry: It can be employed in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle without the imidazole functionality.
3-((2-Methyl-1H-imidazol-1-yl)methyl)pyrrolidin-3-ol: A closely related compound with a methyl group at a different position on the imidazole ring.
Uniqueness
3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-8(12)6-9(13)2-3-10-7-9/h4-5,10,13H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
MUYQUBMBPAJWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


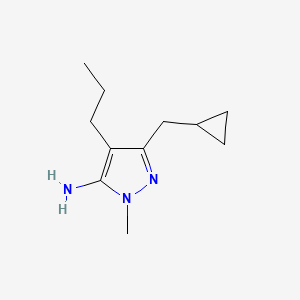


![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
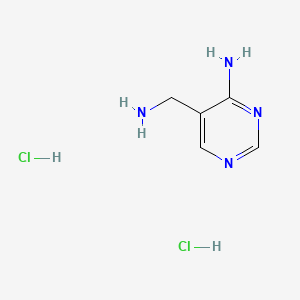
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)



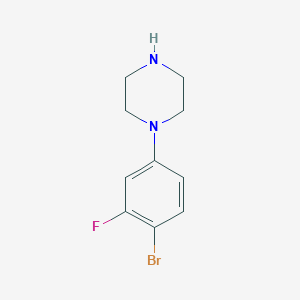
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
